N-[3-(N'-hydroxycarbamimidoyl)phenyl]-2-morpholin-4-ylacetamide
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Overview
Description
N-[3-(N’-hydroxycarbamimidoyl)phenyl]-2-morpholin-4-ylacetamide is a chemical compound with the molecular formula C13H18N4O3 and a molecular weight of 278.31 g/mol . This compound is known for its unique structure, which includes a morpholine ring and a hydroxycarbamimidoyl group attached to a phenyl ring. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(N’-hydroxycarbamimidoyl)phenyl]-2-morpholin-4-ylacetamide typically involves the reaction of 3-(N’-hydroxycarbamimidoyl)aniline with 2-chloro-N-(morpholin-4-yl)acetamide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(N’-hydroxycarbamimidoyl)phenyl]-2-morpholin-4-ylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oxime derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-[3-(N’-hydroxycarbamimidoyl)phenyl]-2-morpholin-4-ylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(N’-hydroxycarbamimidoyl)phenyl]-2-morpholin-4-ylacetamide involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The morpholine ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-[3-(N’-hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide: Similar structure but with a cyclopropane ring instead of a morpholine ring.
[4-(N,N-Dimethylsulfamoyloxy)benzamidoxime]: Contains a benzamidoxime group and is used in proteomics research.
Uniqueness
N-[3-(N’-hydroxycarbamimidoyl)phenyl]-2-morpholin-4-ylacetamide is unique due to its combination of a morpholine ring and a hydroxycarbamimidoyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H18N4O3 |
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Molecular Weight |
278.31 g/mol |
IUPAC Name |
N-[3-(N'-hydroxycarbamimidoyl)phenyl]-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C13H18N4O3/c14-13(16-19)10-2-1-3-11(8-10)15-12(18)9-17-4-6-20-7-5-17/h1-3,8,19H,4-7,9H2,(H2,14,16)(H,15,18) |
InChI Key |
IAAQXEXNTWTPMT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC=CC(=C2)C(=NO)N |
Origin of Product |
United States |
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